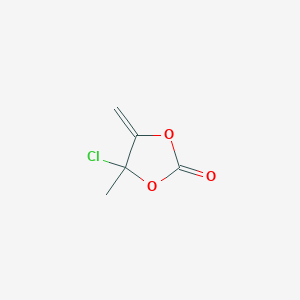

4-クロロ-4-メチル-5-メチレン-1,3-ジオキソラン-2-オン

説明

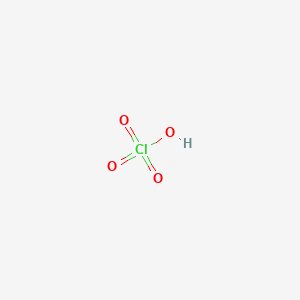

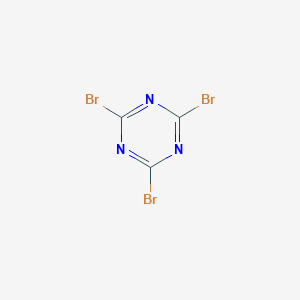

1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- (DMCM) is a heterocyclic organic compound that has been extensively studied in recent years due to its unique chemical and physical properties. It is a colorless, volatile liquid with a boiling point of 122°C and a melting point of -68°C. It is soluble in water, alcohols, and ethers, and insoluble in most organic solvents. DMCM is a versatile chemical and has been used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

科学的研究の応用

プロドラッグ合成

この化合物は、プロドラッグの製造のための修飾剤として使用される4-クロロメチル-5-メチル-1,3-ジオキソラン-2-オンの合成における中間体として役立ちます . プロドラッグは、体内で酵素的または化学的変換を受け、活性薬物を放出し、そのバイオアベイラビリティと安定性を高める、薬理学的に不活性な化合物です。

材料科学

4-クロロ-4-メチル-5-メチレン-1,3-ジオキソラン-2-オンの反応性は、ポリマーやコーティングの合成において材料科学で活用できます。 さまざまな化学反応を受ける能力により、特定の特性を持つ高度な材料を開発するための貴重な前駆体となります .

医薬品化学

前述のように、この化合物の医薬品化学における用途は、主にプロドラッグ開発の分野にあります。 薬物の薬物動態特性を修飾して、治療効果を高めるために使用できます .

作用機序

Target of Action

It is known to be a useful intermediate for the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one , which is used as a modifying agent for making various prodrugs .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one with chlorine or sulfuryl chloride affords 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one . This compound then undergoes an allylic rearrangement to afford 4-chloromethyl-5-methyl-1,3-dioxolene-2-one .

Biochemical Pathways

It is known to be involved in the synthesis of prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. They are designed to improve the bioavailability of drugs, and their synthesis often involves complex biochemical pathways.

Result of Action

The primary result of the action of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is the production of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one . This compound is used as a modifying agent to create prodrugs, which have improved pharmacological properties compared to the original drug .

Action Environment

The action of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one can be influenced by various environmental factors. For instance, the yield of the reaction can be affected by the temperature and the type of solvent used . .

将来の方向性

生化学分析

Biochemical Properties

It is known that this compound is an intermediate in the synthesis of prodrugs Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug

Cellular Effects

As an intermediate in the synthesis of prodrugs , it may influence cell function indirectly through the active drugs that it helps to produce. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported in the literature.

Molecular Mechanism

It is known to undergo a rearrangement reaction to yield a product useful in the synthesis of prodrugs

Metabolic Pathways

As an intermediate in the synthesis of prodrugs , it is likely to be involved in metabolic processes, but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not currently known.

特性

IUPAC Name |

4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRYDCOBLQUKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)OC(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461526 | |

| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95579-71-8 | |

| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)

![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)